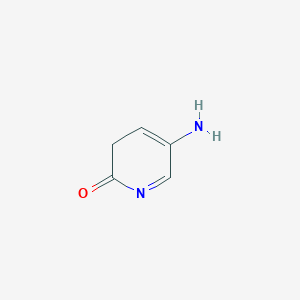

5-Amino-2-hydroxypyridine

Beschreibung

Nomenclature and Tautomeric Considerations of 5-Amino-2-hydroxypyridine

The structural identity and chemical behavior of this compound are defined by its nomenclature and the dynamic equilibrium between its tautomeric forms.

This compound is known by several names, which can lead to some confusion if not properly identified. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 5-amino-1H-pyridin-2-one. nih.gov Other common aliases for this compound include 5-aminopyridin-2-ol, 5-amino-2-pyridone, and 2-hydroxy-5-aminopyridine. fishersci.cacymitquimica.com The Chemical Abstracts Service (CAS) has assigned it the registry number 33630-94-3. a2bchem.comthermofisher.comsynquestlabs.com

| Systematic Name | Common Aliases | CAS Number |

| 5-amino-1H-pyridin-2-one | 5-aminopyridin-2-ol, 5-amino-2-pyridone, 2-hydroxy-5-aminopyridine | 33630-94-3 |

A key feature of 2-hydroxypyridines is their ability to exist in two tautomeric forms: the enol form (2-hydroxypyridine) and the keto form (2-pyridone). chemtube3d.com This is a type of prototropic tautomerism where a proton moves from the oxygen atom of the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring, and vice versa. semanticscholar.orgresearchgate.net This dynamic equilibrium is a fundamental concept in understanding the reactivity and properties of these compounds. rsc.org The 2-pyridone tautomer is still considered aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system. chemtube3d.com

Keto-Enol Tautomerism (2-Hydroxypyridine/2-Pyridone Equilibrium) in Substituted Pyridines

Significance in Heterocyclic Chemistry

This compound is a valuable compound in the field of heterocyclic chemistry due to its versatile nature as a synthetic intermediate and its presence in molecules of significant interest.

This compound serves as a crucial building block in the synthesis of a wide array of more complex molecules. a2bchem.com Its bifunctional nature, possessing both an amino and a hydroxyl (or pyridone) group, allows for a variety of chemical transformations. This makes it a key intermediate in the production of pharmaceuticals, agrochemicals, and functional materials. a2bchem.com For example, it is used in the synthesis of pharmaceutical intermediates, which can then be elaborated into potential therapeutic agents. a2bchem.com Its utility also extends to the agrochemical industry, where it is a precursor for pesticides and herbicides. a2bchem.com

The this compound scaffold is found in various biologically active molecules. Its presence is often critical for the biological activity of many drugs. a2bchem.com Beyond its role in medicinal chemistry, this compound is also used in the preparation of functional materials such as dyes, fluorescent probes, and coordination complexes. a2bchem.com The 2-hydroxypyridine (B17775)/2-pyridone system itself is a model for studying proton transfer and hydrogen bonding in more complex systems, including DNA base pairs. rsc.orgaip.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOIKKMNCIMDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33630-94-3 | |

| Record name | 5-Amino-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 2 Hydroxypyridine and Its Derivatives

Classical and Modern Chemical Synthesis Strategies

The synthesis of 5-Amino-2-hydroxypyridine, which exists in tautomeric equilibrium with 5-aminopyridin-2(1H)-one, and its derivatives is accomplished through a variety of strategic approaches. nih.gov These range from traditional multi-step sequences involving functional group manipulations to modern, efficiency-focused methods like multicomponent reactions.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a reliable and controlled pathway to target molecules by sequentially building or modifying the chemical structure. This approach allows for the precise installation of functional groups and the construction of the core pyridone ring.

In the synthesis of complex molecules like this compound, the reactivity of certain functional groups can interfere with desired transformations. To circumvent this, chemists employ a protection-deprotection strategy. An ideal protecting group should be easy to introduce and remove, stable to the reaction conditions it needs to withstand, and should not add unnecessary complexity to the synthesis. uchicago.edu

For pyridone derivatives with amino groups, protection is often a necessary step to prevent unwanted side reactions during subsequent transformations. rsc.org A common strategy involves the protection of the amino group, followed by the main reaction, and concluding with the removal of the protecting group (deprotection) to unveil the final product. google.com

A documented four-step synthesis of this compound effectively illustrates this principle. asianpubs.orgresearchgate.net The synthesis begins with the protection of the amino group of 2-amino-5-bromopyridine (B118841) using 2,5-hexanedione (B30556). This is followed by methoxylation and then a deprotection step using hydroxylamine (B1172632) hydrochloride to yield 2-amino-5-methoxypyridine. asianpubs.orgresearchgate.net The final step is a demethylation to afford the target compound. asianpubs.orgresearchgate.net Another method involves deprotection via debenzylation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 2-amino-5-hydroxypyridine (B112774). chemicalbook.com

Halogenated pyridines are versatile and widely used precursors for the synthesis of functionalized pyridones due to the reactivity of the carbon-halogen bond, which allows for nucleophilic substitution or cross-coupling reactions. Common starting materials include 2-amino-5-bromopyridine and 2-amino-5-iodopyridine. google.comsigmaaldrich.com

The choice of halogen can influence reactivity. For instance, the synthesis of 2-chloro-5-hydroxypyridine (B185701) has been achieved from 2-chloro-5-iodopyridine (B1352245) via an organolithium intermediate. tandfonline.com However, attempts to synthesize 2-amino-5-ethoxypyridine from 2-amino-5-bromopyridine by reaction with sodium ethylate can lead to significant side reactions, where the bromine is replaced by hydrogen rather than the desired ethoxy group. researchgate.net

| Starting Material | Key Steps | Reagents | Overall Yield | Reference |

|---|---|---|---|---|

| 2-amino-5-bromopyridine | 1. Protection 2. Methoxylation 3. Deprotection 4. Demethylation | 1. 2,5-hexanedione 2. Sodium methylate 3. Hydroxylamine HCl 4. 95% H₂SO₄ | 45% | asianpubs.org, researchgate.net |

| 2-amino-5-bromo(iodo)pyridine | 1. Protection 2. Substitution 3. Deprotection | 1. 2,5-hexanedione 2. Sodium benzyloxide 3. HBr/Acetic Acid | Not specified | google.com |

Condensation reactions are fundamental to the construction of the 2-pyridone heterocyclic core. These reactions typically involve the joining of two or more molecules with the loss of a small molecule, such as water.

A classic example is the Guareschi-Thorpe condensation, in which a cyanoacetamide reacts with a 1,3-diketone to form a 3-cyano-2-pyridone. wikipedia.org More contemporary methods have expanded the scope and efficiency of pyridone ring formation. For example, a tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters in water, followed by an acid-promoted intramolecular cyclization and decarboxylation, provides an efficient route to 5,6-fused 2-pyridone systems. organic-chemistry.org This reaction proceeds in high yield, particularly for forming five- and six-membered fused rings. organic-chemistry.org

Other strategies include the cationic gold(I)-catalyzed cycloisomerization of N-alkenyl alkynylamides and the [4+2] annulation of in-situ generated azadienes, which provide rapid access to structurally diverse 2-pyridones. organic-chemistry.org A novel solid-phase synthesis has also been developed, which relies on the intramolecular condensation of dimethoxy-propionic amide (DMPA) units to generate macrocycles containing a 2-pyridone ring with high regioselectivity. chemrxiv.org

Utilization of Halogen-Substituted Pyridine (B92270) Precursors (e.g., 2-amino-5-bromopyridine, 2-amino-5-iodopyridine)

Green Chemistry Principles in 2-Pyridone Synthesis

Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scirp.org This includes the use of environmentally benign solvents (like water) or solvent-free conditions, energy-efficient methods (like microwave irradiation), and atom-economical reactions. rsc.orgjmaterenvironsci.comrsc.org

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.govrsc.org This approach offers high convergence, operational simplicity, and time and energy savings compared to traditional multi-step syntheses. jmaterenvironsci.comnih.gov

Several MCRs have been developed for the synthesis of 2-pyridone derivatives. A one-pot, three-component reaction between enaminones, ethyl 2-cyanoacetate, and a primary amine under solvent-free conditions using basic alumina (B75360) (Al₂O₃) as a catalyst produces 2-pyridones in excellent yields. jmaterenvironsci.com Another green method involves a catalyst- and solvent-free thermal multicomponent domino reaction of 4-oxo-4H-chromene-3-carbaldehydes with 1,3-diketoesters and amines. rsc.org The use of microwave irradiation has also been shown to be an effective green strategy, reducing reaction times and improving yields in the synthesis of novel substituted 2-pyridone derivatives. hilarispublisher.com Furthermore, an Ugi four-component reaction has been employed to create polyfunctionalized pyridones, demonstrating the power of MCRs to build molecular complexity in a single step. researchgate.net

| Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Enaminone, Ethyl 2-cyanoacetate, Primary amine | Basic Al₂O₃, Solvent-free, 150°C | High yields, Environmentally friendly | jmaterenvironsci.com |

| 3-Formylchromone, (Z)-N-methyl-1-(methylthio)-2-nitroethenamine | Indium triflate (reusable) | Eco-friendly catalyst, Domino reaction | rsc.org |

| 4-oxo-4H-chromene-3-carbaldehyde, 1,3-Diketoster, Aniline/Amine | Thermal, Catalyst- and Solvent-free | Highly eco-friendly, Domino reaction | rsc.org |

| Unsaturated ketone, Cyanoacetamide | Microwave irradiation | Reduced reaction time, High yield | hilarispublisher.com |

| 3-Formylchromone, Amine, Isocyanide, Acid | Ugi four-component reaction | Combinatorial access to diverse products | researchgate.net |

Solvent-Free Reaction Conditions for Environmental Sustainability

The push towards green chemistry has led to the exploration of solvent-free reaction conditions for the synthesis of pyridine derivatives. These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One approach involves the multi-component condensation of aromatic alkenes, aromatic ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to produce 4,6-diaryl-3-cyano-2-pyridone derivatives. mdpi.com This method offers several advantages, including shorter reaction times, higher yields, and simpler product isolation compared to classical methods. mdpi.com The reaction is typically carried out by heating a mixture of the reagents at 80 °C without any solvent. mdpi.com

Another example of an environmentally friendly approach is the use of p-toluenesulfonic acid (PTSA) for the diazotization/tosylation of aminopyridines. This solvent-free method provides a direct route to pyridinyl tosylates from more readily available and cheaper aminopyridines, as opposed to the traditional synthesis from hydroxypyridines. tpu.ru The reaction is performed by grinding the aminopyridine with PTSA monohydrate and water to form a paste, followed by the addition of sodium nitrite. tpu.ru

Furthermore, the synthesis of 2-amino-5-hydroxypyridine has been achieved through a four-step process starting from 2-amino-5-bromopyridine, which utilizes 95% H2SO4 for demethylation, a more environmentally benign reagent compared to the traditionally used 48% HBr. asianpubs.org This method is considered suitable for industrial-scale production due to its low cost and eco-friendly nature. asianpubs.orggoogle.com

Large-scale, solvent-free chlorination of hydroxypyridines has also been demonstrated using an equimolar amount of POCl3. This procedure has been successfully applied to the synthesis of 2-chloro-5-bromopyridine and 2-chloro-5-nitropyridine (B43025) with high yields. nih.gov

These solvent-free methods represent a significant step towards more sustainable chemical manufacturing, offering both economic and environmental benefits.

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalysis has emerged as a powerful tool for the synthesis of complex molecules, offering high selectivity and milder reaction conditions compared to traditional chemical methods. acs.org The application of whole-cell biocatalysts and purified enzymes for the synthesis of this compound and its derivatives is a promising area of research. dntb.gov.uaethz.ch

Microbial Transformation and Oxyfunctionalization of Pyridine Derivatives (e.g., using Burkholderia sp. MAK1)

The bacterium Burkholderia sp. MAK1, isolated from soil, has demonstrated a remarkable ability to regioselectively hydroxylate various pyridine derivatives. dntb.gov.uaresearchgate.net This strain can utilize pyridin-2-ol as its sole source of carbon and energy. dntb.gov.uaresearchgate.net Whole cells of Burkholderia sp. MAK1 have been effectively used as biocatalysts for the conversion of different pyridin-2-amines and pyridin-2-ones into their corresponding 5-hydroxy derivatives. dntb.gov.uaresearchgate.netnih.gov

The process involves the use of 2-hydroxypyridine-induced whole cells of Burkholderia sp. MAK1. researchgate.netresearchgate.net These cells can hydroxylate 2-aminopyridine (B139424) at the 5th position. researchgate.net The biotransformation is typically carried out at 30 °C in a buffer solution supplemented with glucose. nih.gov The regioselectivity of the hydroxylation has been observed for 2-aminopyridines substituted at the fourth position with groups like methyl, chloro, and fluoro. researchgate.netresearchgate.net

This microbial transformation offers a promising and efficient method for producing various pyridin-5-ols, which are valuable intermediates in the chemical industry. dntb.gov.uaresearchgate.net

Enzymatic Regioselective Hydroxylation and Novel Biocatalysts

The enzymatic regioselective hydroxylation of pyridine rings is a key step in many biocatalytic pathways. Research has focused on identifying and characterizing the enzymes responsible for these transformations to develop novel biocatalysts.

In Burkholderia sp. MAK1, the initial step of 2-hydroxypyridine (B17775) degradation is catalyzed by a 2-hydroxypyridine 5-monooxygenase. nih.govvu.lt This enzyme, encoded by the hpdABCDE gene cluster, is a soluble diiron monooxygenase that converts 2-hydroxypyridine to 2,5-dihydroxypyridine (B106003). nih.govvu.lt The broad substrate specificity of this enzyme makes it an attractive candidate for the regioselective synthesis of various hydroxylated N-heterocyclic compounds. nih.govresearchgate.net

Another key enzyme is the 6-hydroxy-3-succinoyl-pyridine (HSP) monooxygenase (HspB) from Pseudomonas putida S16, which is involved in nicotine (B1678760) degradation. asm.orgnih.gov HspB, a flavoprotein monooxygenase, catalyzes the hydroxylation and subsequent C-C bond cleavage of the pyridine ring in HSP to produce 2,5-dihydroxypyridine. asm.orgnih.gov

The exploration of these and other oxygenating biocatalysts, such as cytochrome P450s and flavin-dependent monooxygenases, is crucial for advancing the synthesis of complex pharmaceutical intermediates. acs.orgnih.gov These enzymes offer the potential for highly selective C-H bond oxyfunctionalization, a challenging transformation in organic synthesis. nih.gov

| Substrate | Biocatalyst/Enzyme | Product | Reference |

| Pyridin-2-amines | Burkholderia sp. MAK1 (whole cells) | 5-Hydroxy derivatives | dntb.gov.uaresearchgate.net |

| Pyridin-2-ones | Burkholderia sp. MAK1 (whole cells) | 5-Hydroxy derivatives | dntb.gov.uaresearchgate.net |

| 2-Aminopyridine | Burkholderia sp. MAK1 (whole cells) | This compound | researchgate.net |

| 2-Hydroxypyridine | 2-hydroxypyridine 5-monooxygenase (Burkholderia sp. MAK1) | 2,5-Dihydroxypyridine | nih.govvu.lt |

| 6-Hydroxy-3-succinoyl-pyridine (HSP) | HSP monooxygenase (HspB) (Pseudomonas putida S16) | 2,5-Dihydroxypyridine | asm.orgnih.gov |

| 2,6-Lutidine | Recombinant E. coli (whole cells) | 2,6-bis(hydroxymethyl)pyridine | ethz.ch |

Chemical Reactivity and Reaction Mechanisms of 5 Amino 2 Hydroxypyridine Systems

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 5-amino-2-hydroxypyridine is characterized by the distinct yet interconnected behavior of its amino and hydroxyl/pyridone functionalities. The molecule exists in tautomeric forms, primarily the 2-hydroxypyridine (B17775) and the 2-pyridone forms. wuxibiology.comchemtube3d.com This tautomerism significantly impacts its reactivity, particularly in electrophilic substitution reactions. wuxibiology.com The electron-donating amino group generally directs electrophiles to the ortho and para positions, while the hydroxyl/pyridone moiety also influences the electron distribution within the ring.

Functional Group Reactivity of the Amino Moiety

The amino group at the 5-position of the pyridine (B92270) ring is a key site for nucleophilic reactions. It readily participates in reactions typical of primary aromatic amines, including acylation, alkylation, and diazotization. vulcanchem.comsmolecule.com These reactions allow for the introduction of a wide range of substituents, making it a valuable building block in the synthesis of more complex molecules. cymitquimica.comchemimpex.com For instance, the amino group can undergo nucleophilic substitution with electrophiles, a common strategy for derivatization. smolecule.comcymitquimica.com In the synthesis of various pharmaceutical and agrochemical compounds, this reactivity is harnessed to create diverse molecular scaffolds. a2bchem.com

The nucleophilicity of the amino group can be modulated by the reaction conditions. For example, protection of the amino group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. vulcanchem.com A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the amino group with Boc anhydride (B1165640). vulcanchem.com This strategy has been employed in the synthesis of various derivatives. vulcanchem.com

Functional Group Reactivity of the Hydroxyl (or Pyridone) Moiety

The hydroxyl group at the 2-position exists in equilibrium with its tautomeric pyridone form. wuxibiology.comchemtube3d.com This tautomerism is sensitive to the solvent environment. wuxibiology.com The hydroxyl form imparts weak acidic properties, while the pyridone form possesses a lactam structure. The oxygen atom of the hydroxyl group can act as a nucleophile, participating in reactions such as O-alkylation and O-acylation. researchgate.net

The pyridone moiety can also influence the reactivity of the ring through its electron-withdrawing character. The deprotonated form, the 2-pyridonate anion, is a powerful nucleophile with the negative charge delocalized between the nitrogen and oxygen atoms. rsc.org This ambident nature leads to competition between N- and O-alkylation, a key aspect of its reactivity. rsc.orgacs.org The hydroxyl group also plays a role in hydrogen bonding, which can influence the compound's physical properties and its interactions with other molecules. cymitquimica.comcymitquimica.com

N- vs. O-Selectivity in Reactions

A critical aspect of the reactivity of this compound and related 2-pyridone systems is the competition between N- and O-functionalization when reacting with electrophiles. researchgate.netacs.org The outcome of these reactions is highly dependent on several factors, including the nature of the electrophile, the solvent, and the presence of a base. researchgate.net

Generally, N-alkylation is thermodynamically favored, leading to the more stable product. acs.org However, O-alkylation can be kinetically favored under certain conditions. acs.org For instance, reactions with highly reactive electrophiles under diffusion control can lead to a mixture of N- and O-substituted products. acs.org The choice of base is also crucial; for example, in metal-free arylations with diaryliodonium salts, the use of N,N-diethylaniline favors N-arylation, while quinoline (B57606) promotes O-arylation. rsc.org This base-dependent orthogonal selectivity provides a powerful tool for controlling the reaction outcome. rsc.org The Mitsunobu reaction, a common method for alkylation, also exhibits substituent-dependent N- versus O-selectivity. researchgate.net

Table 1: Factors Influencing N- vs. O-Selectivity in 2-Pyridone Reactions

| Factor | Favors N-Alkylation | Favors O-Alkylation |

| Reaction Control | Thermodynamic | Kinetic |

| Electrophile | Less reactive | Highly reactive |

| Base (in arylation) | N,N-Diethylaniline rsc.org | Quinoline rsc.org |

| Solvent | Varies | Varies |

This table provides a generalized overview. Specific outcomes can vary based on the full set of reaction conditions.

Cycloaddition and Annulation Reactions

This compound and its derivatives are valuable synthons for the construction of more complex heterocyclic systems through cycloaddition and annulation reactions. These reactions leverage the diene character of the pyridone ring or the reactivity of the amino and hydroxyl groups to build fused ring structures.

Diels-Alder Cycloadditions of N-Amino-2-pyridone Derivatives

N-Amino-2-pyridone derivatives can function as dienes in Diels-Alder reactions. scirp.orginnovareacademics.in The diene portion of the 2-pyridone molecule can react with various dienophiles to form bicyclic adducts, which can then be further transformed into a variety of nitrogen-containing heterocycles. scirp.org The reactivity in these cycloadditions is influenced by substituents on the pyridone ring and the nature of the dienophile. For example, N-acyl or N-sulfonyl-2-pyridones have been shown to undergo Diels-Alder reactions with dienes to afford quinolone and isoquinolone derivatives. researchgate.net These reactions are crucial for the synthesis of complex natural products and other biologically active molecules. scirp.org

Formation of Fused Heterocyclic Systems

This compound serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. The presence of both an amino and a hydroxyl group allows for various cyclization strategies. For instance, it can be used to synthesize imidazo[1,2-a]pyridine (B132010) derivatives, which have shown significant biological activities. nih.gov

Annulation reactions, where a new ring is formed on an existing one, are also common. researchgate.net For example, reactions with β-keto amides can lead to the formation of polyfunctionalized 2-pyridones. rsc.org Similarly, domino annulation reactions with other reagents can yield complex chromeno[2,3-b]pyridinone structures. researchgate.net The specific reaction conditions and the choice of reactants determine the final fused heterocyclic system. These synthetic strategies are of great interest for the development of novel pharmaceutical agents. nih.gov

Table 2: Fused Heterocyclic Systems Derived from 2-Aminopyridine (B139424) Precursors

| Precursor | Reagent(s) | Fused System | Reference |

| 2-Aminopyridine/Amidine | Isothiocyanate | N-fused 5-imino-1,2,4-thiadiazole | organic-chemistry.org |

| 2-Amino-4H-chromen-4-ones | Aromatic Aldehydes | Polysubstituted 3-Hydroxy-5H-chromeno[2,3-b]pyridinones | researchgate.net |

| N-Acetylglycine | N,N-Dimethylformamide, Phosphorus oxychloride, Methanol | Fused Pyrimidinones | researchgate.net |

| 2-Aminopyridines | Methyl (Z)-2-acetylamino-3-dimethylaminopropenoate | Pyrido[1,2-a]pyrimidones | researchgate.net |

Proton Transfer and Tautomerization Mechanisms

Proton transfer is a fundamental process governing the chemical behavior of this compound. This compound exists as a mixture of tautomers, primarily the hydroxy (enol) form, this compound, and the keto form, 5-aminopyridin-2(1H)-one. The equilibrium between these forms is dynamic and can be influenced by the surrounding environment and electronic state.

In the ground state, this compound exhibits prototropic tautomerism, existing in equilibrium between its lactim (hydroxy) and lactam (keto) forms. wikipedia.orgmdpi.com The position of this equilibrium is highly sensitive to the solvent and the physical state.

Computational studies and experimental data on the parent compound, 2-hydroxypyridine, provide a framework for understanding this dynamic. Generally, the 2-hydroxypyridine (enol) form is favored in the gas phase and in non-polar solvents. mdpi.comrsc.org Conversely, the 2-pyridone (keto) form is the predominant tautomer in polar solvents and in the solid state. wikipedia.orgmdpi.com This solvent-dependent preference is attributed to the different ways each tautomer interacts with the surrounding medium. Polar solvents can better stabilize the more polar 2-pyridone tautomer through hydrogen bonding and dipole-dipole interactions. rsc.org For instance, in aqueous solutions, the keto-form is the majority tautomer due to stabilization from hydrogen bonding. rsc.org

The presence of the amino group at the 5-position is expected to influence the electronic properties of the pyridine ring and thus the relative stabilities of the tautomers. The IUPAC name for the compound is often given as 5-amino-1H-pyridin-2-one, suggesting a prevalence of the keto form. nih.gov Theoretical calculations on the parent 2-hydroxypyridine/2-pyridone system have shown that the energy difference between the two tautomers is small, with the favored form depending on the computational method and basis set used. researchgate.net For example, the energy difference in the gas phase has been measured to be between 2.43 and 3.3 kJ/mol. wikipedia.org

The mechanism for interconversion in the ground state is not a simple intramolecular 1,3-proton shift, which has a high activation energy barrier. researchgate.net Instead, the tautomerization is often mediated by solvent molecules (in protic solvents) or through the formation of self-associated dimers in non-polar solvents, which facilitates a lower-energy double proton transfer. wikipedia.orgmdpi.com

Table 1: Factors Influencing Tautomeric Equilibrium of Hydroxypyridine Systems

| Condition | Favored Tautomer | Reason | Reference |

|---|---|---|---|

| Gas Phase | 2-Hydroxypyridine (Lactim) | Inherent molecular stability. | mdpi.comrsc.org |

| Non-polar Solvents | 2-Hydroxypyridine (Lactim) | Less interaction with the non-polar solvent. | wikipedia.org |

| Polar/Protic Solvents (e.g., Water) | 2-Pyridone (Lactam) | Stabilization through hydrogen bonding and dipole interactions. | mdpi.comrsc.org |

| Solid State | 2-Pyridone (Lactam) | Crystal packing forces and intermolecular hydrogen bonding. | wikipedia.org |

Upon electronic excitation with UV light, the tautomerization dynamics of hydroxypyridine systems can change dramatically. This process, known as excited-state intramolecular proton transfer (ESIPT), can lead to the formation of an excited tautomer with different photophysical properties. nih.gov For systems like 2-hydroxypyridine, which lack a pre-existing intramolecular hydrogen bond, the mechanism of tautomerization is more complex than a direct proton transfer. researchgate.net

One of the principal mechanisms proposed for the excited-state tautomerization of 2-hydroxypyridine is the Photo-induced Dissociation-Association (PIDA) model. researchgate.net This mechanism involves a stepwise process:

Photoexcitation: The molecule absorbs a photon, promoting it to an excited electronic state (e.g., S₁).

Dissociation: In the excited state, the O-H bond becomes more acidic and can cleave, leading to the dissociation of a hydrogen atom or proton. This is often facilitated by coupling between the initially populated ππ* state and a dissociative πσ* state. researchgate.net The πσ* state is characterized by having electron density in an anti-bonding orbital along the X-H bond (here, O-H), making it repulsive and leading to bond fission. rsc.org

Association: The detached hydrogen atom or proton then re-associates with the nitrogen atom of the pyridine ring, forming the keto tautomer (pyridone) in its excited state. rsc.org

This mechanism is particularly considered for molecules in the gas phase or in non-coordinating solvents where solvent-assisted proton transfer is not possible. rsc.orgresearchgate.net

Distinct from the PIDA mechanism, direct hydrogen atom migration has also been considered. Computational studies suggest that after excitation, the hydrogen atom can migrate from the oxygen to the nitrogen. researchgate.netresearchgate.net This process is sometimes described as a "roaming" mechanism, where the hydrogen atom, after initial dissociation, does not fully escape the influence of the parent molecule before reattaching at the nitrogen site. researchgate.netresearchgate.net

The feasibility of these phototautomerization pathways depends on the potential energy surfaces of the excited states and the accessibility of conical intersections—points where different electronic states have the same energy, facilitating radiationless transitions. researchgate.net For the 2-hydroxypyridine/2-pyridone system, studies indicate that tautomerization primarily occurs from the pyridone to the hydroxypyridine form upon excitation, as the reverse process is energetically less favorable. researchgate.net

Excited State Phototautomerization Mechanisms

Photo-induced Dissociation-Association (PIDA)

Oxidation and Degradation Pathways

The this compound molecule is susceptible to oxidation, which can lead to the formation of new products or complete degradation of the heterocyclic ring.

The chemical oxidation of 2-amino-5-hydroxypyridines has been shown to yield colored products. A key reaction is the formation of an azaquinone. acs.org Oxidation can target the electron-rich aromatic ring, which is activated by both the amino and hydroxyl substituents. The hydroxyl group itself is susceptible to oxidation.

In the broader context of pyridine derivative degradation, hydroxylation is a common initial step. tandfonline.com Microbial degradation pathways, which rely on enzymatic oxidation, often convert hydroxypyridines into dihydroxypyridines. For example, 2-hydroxypyridine is frequently oxidized to 2,5-dihydroxypyridine (B106003) by monooxygenase enzymes. researchgate.netnih.govasm.org This intermediate, 2,5-dihydroxypyridine, is a central metabolite that can then undergo ring cleavage. researchgate.netnih.gov While these are biochemical processes, they demonstrate the susceptibility of the pyridine ring to oxidative attack, a principle that also applies to chemical oxidation.

Microbial Biodegradation Processes

The microbial breakdown of pyridine derivatives is a critical process for the bioremediation of environments contaminated with these heterocyclic compounds. Bacteria have evolved diverse enzymatic strategies to cleave the stable pyridine ring, often initiating the process through hydroxylation.

Enzyme-Catalyzed Hydroxylation and Ring Opening (e.g., 2-hydroxypyridine 5-monooxygenase)

A key enzyme in the aerobic degradation of 2-hydroxypyridine (2-HP) is 2-hydroxypyridine 5-monooxygenase. wikipedia.org This enzyme initiates the catabolic pathway by introducing a hydroxyl group onto the pyridine ring, a crucial step that prepares the molecule for subsequent ring cleavage. The systematic name for this enzyme class is 2-hydroxypyridine,hydrogen-donor:oxygen oxidoreductase (5-hydroxylating). wikipedia.org

In this reaction, 2-hydroxypyridine is hydroxylated to form 2,5-dihydroxypyridine (2,5-DHP), with the consumption of molecular oxygen and a reduced electron donor (AH₂). wikipedia.org This initial hydroxylation is a common strategy in the microbial metabolism of various pyridine compounds, converting them into intermediates that can enter central metabolic pathways. nih.govnih.gov

Research on Burkholderia sp. strain MAK1 has identified that its 2-hydroxypyridine 5-monooxygenase is a soluble diiron monooxygenase (SDIMO). nih.govasm.orgasm.org This enzyme is encoded by a five-gene cluster designated hpdABCDE. nih.govasm.org The HpdABCDE protein complex specifically catalyzes the regioselective hydroxylation of 2-HP at the C5 position to produce 2,5-DHP. nih.gov This step is the gateway to the entire degradation pathway in this organism. nih.govasm.org Following the initial hydroxylation, the resulting 2,5-DHP undergoes ring opening, a reaction catalyzed by 2,5-dihydroxypyridine 5,6-dioxygenase (HpdF), which is similar to enzymes found in nicotine (B1678760) and nicotinate (B505614) degradation pathways. nih.govasm.org This enzymatic cascade, starting with hydroxylation, represents an efficient mechanism for detoxifying and assimilating 2-hydroxypyridine from the environment.

| Enzyme/System | Organism | Gene Cluster | Substrate | Product | Key Feature |

| 2-hydroxypyridine 5-monooxygenase | Burkholderia sp. MAK1 | hpdABCDE | 2-hydroxypyridine | 2,5-dihydroxypyridine | A soluble diiron monooxygenase (SDIMO) that catalyzes the first step in the degradation pathway. nih.govasm.orgasm.org |

| 2,5-dihydroxypyridine 5,6-dioxygenase | Burkholderia sp. MAK1 | hpdF | 2,5-dihydroxypyridine | N-formylmaleamic acid | Catalyzes the subsequent ring-opening of the dihydroxylated intermediate. nih.govasm.orgresearchgate.net |

Novel Degradation Pathways in Specific Microbial Strains (Burkholderia sp. MAK1, Rhodococcus rhodochrous strain PY11)

Microbial degradation of 2-hydroxypyridine showcases remarkable diversity, with different bacterial strains employing distinct catabolic routes. vulcanchem.com The pathways in Burkholderia sp. MAK1 and Rhodococcus rhodochrous strain PY11 are well-characterized examples of this metabolic versatility.

Burkholderia sp. MAK1

This bacterium utilizes a degradation pathway for 2-hydroxypyridine that is notable for not producing the characteristic blue pigment (often called nicotine blue) that is seen in other 2-HP-degrading microbes. nih.govasm.org The absence of this pigment is a key indicator of a different metabolic route. vulcanchem.com The catabolism in Burkholderia sp. MAK1 is initiated by the 2-hydroxypyridine 5-monooxygenase, encoded by the hpd gene cluster, which converts 2-HP into 2,5-dihydroxypyridine (2,5-DHP). nih.govbiorxiv.org

The pathway then proceeds as follows:

Hydroxylation: 2-hydroxypyridine is converted to 2,5-dihydroxypyridine by the HpdABCDE enzyme complex. asm.org

Ring Cleavage: The resulting 2,5-DHP undergoes oxidative ring cleavage, catalyzed by the 2,5-dihydroxypyridine 5,6-dioxygenase (HpdF). nih.govasm.org

Maleamate (B1239421) Pathway: The ring cleavage product enters the maleamate pathway, ultimately leading to the formation of fumarate, which can then enter the central metabolism. researchgate.netbiorxiv.org

This entire process is genetically encoded by the hpd gene cluster, which contains all the necessary genes for the complete degradation of 2-HP. nih.gov

Rhodococcus rhodochrous strain PY11

In contrast, Rhodococcus rhodochrous PY11 degrades 2-hydroxypyridine via a pathway that results in the formation of a blue pigment. nih.govasm.org This strain can use 2-HP as its sole source of carbon and energy. nih.govasm.org The initial enzymatic steps differ significantly from those in Burkholderia.

The degradation pathway in R. rhodochrous PY11 involves:

Initial Dioxygenation: The process begins with a four-component dioxygenase system, HpoBCDF, which catalyzes the initial hydroxylation of 2-HP. nih.govasm.orgresearchgate.net

Intermediate Formation: This reaction produces 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one. nih.govasm.org

Oxidation: The intermediate is further oxidized by the dehydrogenase HpoE to form 2,3,6-trihydroxypyridine (B1195510) (THP). nih.govasm.org

Pigment Formation: The 2,3,6-THP intermediate spontaneously auto-oxidizes to form the characteristic blue pigment. nih.govasm.org

Ring Opening: Subsequent ring opening is catalyzed by the hydrolase HpoH. nih.gov The final products of this pathway are ammonium (B1175870) and α-ketoglutarate. nih.gov

The distinct intermediates and enzymatic machinery in these two strains highlight the different evolutionary strategies bacteria have developed to metabolize pyridine compounds. vulcanchem.com

| Feature | Burkholderia sp. MAK1 | Rhodococcus rhodochrous strain PY11 |

| Initial Enzyme | 2-hydroxypyridine 5-monooxygenase (HpdABCDE) nih.govasm.org | Four-component dioxygenase (HpoBCDF) nih.govasm.org |

| Key Intermediate | 2,5-dihydroxypyridine (2,5-DHP) nih.gov | 2,3,6-trihydroxypyridine (THP) nih.gov |

| Pigment Formation | No blue pigment formation nih.govvulcanchem.com | Forms a blue pigment nih.govasm.org |

| Gene Cluster | hpd nih.govvulcanchem.com | hpo nih.govasm.org |

| Final Products | Fumarate (via maleamate pathway) researchgate.netbiorxiv.org | Ammonium ion and α-ketoglutarate nih.gov |

Computational and Theoretical Investigations of 5 Amino 2 Hydroxypyridine

Quantum Chemical Studies on Tautomeric Equilibria

5-Amino-2-hydroxypyridine can exist in at least two primary tautomeric forms: the enol-like this compound form and the keto-like 5-amino-2-pyridone form. The equilibrium between these structures is a central topic of computational investigation, as it is sensitive to the molecular environment and dictates the compound's chemical properties. wuxibiology.com

Density Functional Theory (DFT) is a widely used computational method for studying the tautomerism of pyridine (B92270) derivatives due to its balance of accuracy and computational cost. ijesit.com Functionals such as B3LYP, CAM-B3LYP, and ωB97XD, often paired with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometries and calculate the electronic energies of the different tautomers. ijesit.comresearchgate.net

For the parent compound, 2-hydroxypyridine (B17775), DFT calculations have shown that the relative stability of the tautomers is highly dependent on the environment. In the gas phase, the hydroxy form is typically favored, whereas the pyridone form becomes more stable in polar solvents. wuxibiology.comchemrxiv.org The introduction of an electron-donating amino group at the 5-position, as in this compound, is known to influence the electronic properties and can alter the energetic balance between the tautomers. chemrxiv.org DFT calculations indicate that such substitutions can modulate the energy difference between the pyridone and hydroxypyridine forms, which has implications for properties like catalytic activity. chemrxiv.org The choice of the DFT functional is critical, as different functionals can yield variations in the predicted relative energies. researchgate.net

Table 1: Representative DFT Calculation Results for 2-Hydroxypyridine/2-Pyridone Tautomerism This table illustrates typical data obtained from DFT studies on the parent system, which serves as a model for substituted derivatives like this compound.

| Tautomer | Method | Basis Set | Phase | Relative Energy (kcal/mol) |

| 2-Hydroxypyridine | B3LYP | 6-311++G(d,p) | Gas | 0.00 (Reference) |

| 2-Pyridone | B3LYP | 6-311++G(d,p) | Gas | +0.2 - +0.8 |

| 2-Hydroxypyridine | B3LYP | 6-311++G(d,p) | Water (PCM) | +1.5 - +2.5 |

| 2-Pyridone | B3LYP | 6-311++G(d,p) | Water (PCM) | 0.00 (Reference) |

Note: Values are illustrative and compiled from trends reported in computational literature. wuxibiology.comchemrxiv.orgresearchgate.net

To achieve higher accuracy, researchers employ ab initio methods, which are based on first principles without empirical parameterization. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (CCSD) provide a more rigorous treatment of electron correlation compared to standard DFT. chemrxiv.orgresearchgate.net

These high-level calculations are used to determine the relative stabilities of tautomers and, crucially, the energy barriers for their interconversion via proton transfer. wuxibiology.com For the unsubstituted 2-hydroxypyridine system, ab initio calculations have established that the tautomerization involves a significant energy barrier in the gas phase, indicating that the process is slow without a catalyst. wuxibiology.com The application of these methods to this compound would provide a quantitative understanding of how the amino substituent affects both the thermodynamic equilibrium and the kinetic stability of each tautomer. Studies on similar molecules like cytosine have demonstrated that numerous tautomers can be identified through ab initio calculations, even if only a few are experimentally observable. asianjournalofphysics.com

Table 2: Example of Calculated Energy Barriers for Tautomerization of 2-Hydroxypyridine in the Gas Phase

| Computational Method | Basis Set | Forward Barrier (kcal/mol) (Hydroxy -> Pyridone) | Reverse Barrier (kcal/mol) (Pyridone -> Hydroxy) |

| DFT (wB97X-V) | 6-311+G(2df,2p) | 38.21 | 38.24 |

| CCSD | aug-cc-pVDZ | ~35-40 | ~35-40 |

Note: Data is based on findings for the parent 2-hydroxypyridine system. wuxibiology.comresearchgate.net The barrier is for the direct intramolecular proton transfer.

Density Functional Theory (DFT) Applications

Analysis of Molecular Structure and Electronic Properties

Both major tautomers of this compound possess aromatic character, a property that confers significant stability. gcwgandhinagar.com The nature of this aromaticity, however, differs between the two forms.

In the This compound form, the ring is aromatic in a manner analogous to phenol, with the π-system of the pyridine ring providing delocalization.

In the 5-amino-2-pyridone form, the structure is often described as an "amide". gcwgandhinagar.com It achieves aromaticity through a 6π-electron system that includes two C=C double bonds and the lone pair of electrons on the nitrogen atom, which is delocalized into the ring. gcwgandhinagar.com

Computational studies analyze bond lengths to evaluate aromaticity. A truly aromatic system exhibits relatively uniform carbon-carbon bond lengths, whereas systems with localized double and single bonds show significant bond length alternation. wuxibiology.com Calculations on the 2-hydroxypyridine/2-pyridone system show that the hydroxypyridine form has bond lengths more indicative of a classic aromatic system, while the pyridone tautomer displays a greater degree of bond alternation, though it remains highly stabilized by resonance. wuxibiology.com The presence of substituents can further tune the degree of electron delocalization and aromaticity in the ring. unipd.itacs.org

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarizable and reactive. mdpi.com

For substituted hydroxypyridines, the HOMO is typically a π-orbital distributed over the entire molecule, while the LUMO is a π* orbital. ijesit.commdpi.com The amino group at the 5-position of this compound is a strong electron-donating group, which is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and influencing its reactivity. TD-DFT calculations are used to predict the electronic absorption spectra based on transitions between these orbitals. ijesit.com

Table 3: Representative FMO Data for a Substituted Hydroxypyridine (e.g., 3-Bromo-2-hydroxypyridine) This table illustrates the type of data generated in FMO analysis.

| Orbital | Energy (eV) (Gas Phase, DFT) |

| HOMO | -6.880 |

| LUMO | -0.682 |

| Energy Gap (ΔE) | 6.198 |

Note: Values are based on calculations for 3-Bromo-2-hydroxypyridine and serve as an illustrative example. mdpi.com

Theoretical methods can predict the core ionization potentials or binding energies (BEs) of electrons in the innermost atomic shells (e.g., C1s, N1s, O1s). These predicted values can be directly compared with experimental data from X-ray Photoelectron Spectroscopy (XPS). researchgate.netaip.org This comparison serves as a stringent test of the accuracy of the computational method and can help in the definitive identification of tautomers in a mixture. researchgate.net

The core ionization BE is sensitive to the local chemical environment of an atom. For instance, the C1s BE of the carbon atom bonded to oxygen will be different in the C-OH group of the hydroxy tautomer compared to the C=O group of the pyridone tautomer. This difference, known as the chemical shift, is a key diagnostic tool. researchgate.net

Calculations using DFT functionals (PBE, B3LYP, HSE) and EOM-CCSD have been performed for the 2-hydroxypyridine/2-pyridone system. aip.orgfigshare.com Results show that different functionals can underestimate or overestimate the chemical shifts, and there is often a systematic deviation from experimental values. researchgate.net Despite these challenges, the theoretical trends are invaluable for interpreting complex experimental spectra and confirming the presence and relative abundance of different tautomeric forms in the gas phase. aip.org

Table 4: Comparison of Experimental and Calculated C1s Binding Energies (eV) for 2-Hydroxypyridine/2-Pyridone

| Tautomer | Atom | Experimental (XPS) | Calculated (B3LYP) | Calculated (HSE) |

| 2-Hydroxypyridine | C2 (C-OH) | ~286.5 | ~286.3 | ~286.6 |

| 2-Pyridone | C2 (C=O) | ~288.0 | ~287.8 | ~288.2 |

| Chemical Shift (ΔBE) | C2 | ~1.5 | ~1.5 | ~1.6 |

Note: Values are approximate and based on data presented in the literature for the parent system. researchgate.netaip.orgfigshare.com They illustrate the ability of theory to reproduce the chemical shift between tautomers.

Frontier Molecular Orbital (FMO) Analysis

Reaction Pathway Modeling and Mechanistic Elucidation

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms of heterocyclic compounds. By mapping potential energy surfaces, identifying transition states, and characterizing intermediates, theoretical chemistry offers insights that are often inaccessible through experimental means alone.

Transition State Analysis for Proton Transfer Processes

The tautomerism between 2-hydroxypyridine and its corresponding 2-pyridone form is a classic example of proton transfer in a heterocyclic system. This equilibrium is highly sensitive to the surrounding environment, including solvent polarity. wikipedia.org Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the energetics of this process.

For the unsubstituted 2-hydroxypyridine, the intramolecular proton transfer from the hydroxyl group to the ring nitrogen to form 2-pyridone involves a significant energy barrier. This is due to the geometrically strained four-membered ring-like transition state. wikipedia.org Theoretical calculations have estimated this barrier to be quite high, making the uncatalyzed intramolecular process kinetically unfavorable under normal conditions. pku.edu.cnresearchgate.net

The presence of a catalyst, such as a water molecule or another molecule of pyridone, can dramatically lower the activation energy by facilitating an intermolecular proton relay. pku.edu.cnwuxibiology.com In these scenarios, the transition state is stabilized through the formation of hydrogen bonds, providing a lower energy pathway for the proton to shuttle between the oxygen and nitrogen atoms. pku.edu.cnacs.org

The introduction of a 5-amino group is expected to influence the proton transfer process in this compound. The amino group is an electron-donating group, which increases the electron density of the pyridine ring. This electronic perturbation can affect the relative stabilities of the tautomers and the energy of the transition state. The increased basicity of the ring nitrogen due to the electron-donating amino group could potentially stabilize the 2-hydroxypyridine tautomer and may alter the energy barrier for proton transfer.

Table 1: Calculated Activation Energies for Proton Transfer in 2-Hydroxypyridine Systems

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kJ/mol) | Reference |

| Intramolecular Proton Transfer | B3LYP | 6-31G(d) | 137.2 | pku.edu.cn |

| Water-Assisted Intermolecular Transfer | B3LYP | 6-31G(d) | 38.7 | pku.edu.cn |

| Dimer Double-Proton Transfer | B3LYP | 6-31G(d) | 17.3 | pku.edu.cn |

This interactive table allows for sorting and filtering of the data.

Conical Intersections in Photochemical Reactions

Photochemical reactions often involve non-adiabatic transitions between different electronic states. Conical intersections are points of degeneracy between two electronic potential energy surfaces and play a crucial role in mediating ultrafast and efficient electronic relaxation and chemical transformations. arxiv.orguci.edu

For the 2-hydroxypyridine/2-pyridone system, photochemical studies have indicated that excitation to a higher electronic state can lead to tautomerization or other photochemical reactions. researchgate.net Computational investigations have identified conical intersections as key features on the potential energy surfaces that govern these photochemical pathways. researchgate.net For instance, upon electronic excitation, the molecule can evolve on the excited-state potential energy surface until it reaches a conical intersection with the ground state, at which point it can non-radiatively decay back to the ground state, potentially leading to a different isomer. researchgate.net

In the case of this compound, the 5-amino substituent is expected to modify the photochemistry. Electron-donating groups can shift the absorption spectra and alter the energies and characters of the excited states. This, in turn, can influence the accessibility of conical intersections and open up new photochemical reaction channels or alter the efficiency of existing ones. A detailed computational analysis would be required to map out the excited-state potential energy surfaces of this compound and to locate the relevant conical intersections that dictate its photochemical fate.

Spectroscopic Characterization and Advanced Analytical Methodologies for 5 Amino 2 Hydroxypyridine

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key analytical tool for identifying the functional groups and probing the structural arrangement of 5-Amino-2-hydroxypyridine. Infrared spectroscopy, in particular, offers significant insights into the molecule's tautomeric equilibrium.

Infrared (IR) Spectroscopy for Functional Group and Structural Analysis

The infrared spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the amino (-NH₂) group, the pyridine (B92270) ring, and either a hydroxyl (-OH) group or a carbonyl (C=O) group, depending on the predominant tautomeric form. The molecule exists in a tautomeric equilibrium between the this compound form and the 5-amino-2(1H)-pyridinone form.

IR spectroscopy is a powerful method for distinguishing between these two tautomers. The 2-hydroxypyridine (B17775) form would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration. Conversely, the 2-pyridinone tautomer would exhibit a strong absorption band characteristic of the C=O group, typically found between 1650-1690 cm⁻¹. wikipedia.org In the solid state, related compounds like the parent 2-hydroxypyridine predominantly exist in the pyridone form, a fact confirmed by the presence of a C=O stretching frequency and the absence of O-H bands in its IR spectrum. wikipedia.orgresearchgate.net

For this compound, the spectrum would also display characteristic bands for the amino group. These typically include a pair of bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching vibrations, and a scissoring (bending) vibration around 1600 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The specific positions of these bands provide a detailed fingerprint of the molecule's structure and bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing precise information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

The ¹H NMR spectrum of this compound provides distinct signals for each proton, allowing for the mapping of the hydrogen environments. In a polar solvent like DMSO-d₆, which favors the pyridone tautomer, the spectrum shows characteristic chemical shifts for the amine, hydroxyl (or N-H proton of the amide), and pyridine ring protons.

Research findings have provided detailed assignments for these protons. semanticscholar.org A broad signal appearing at approximately 5.200 ppm is attributed to the two protons of the amino (-NH₂) group. The proton on the amide nitrogen (or hydroxyl group) gives rise to a singlet further downfield at about 8.636 ppm. The three protons on the pyridine ring are observed as distinct multiplets: a triplet between 6.327-6.350 ppm, a doublet of doublets between 6.893-6.923 ppm, and another doublet of doublets between 7.497-7.506 ppm, corresponding to the protons at positions C4, C3, and C6, respectively. semanticscholar.org

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons |

|---|---|---|---|

| -NH₂ (Amino) | 5.200 | Broad | 2H |

| Ring H (C4-H) | 6.327-6.350 | t | 1H |

| Ring H (C3-H) | 6.893-6.923 | dd | 1H |

| Ring H (C6-H) | 7.497-7.506 | dd | 1H |

| -OH / -NH (Amide) | 8.636 | s | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon framework. The spectrum for this compound shows five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are influenced by the attached functional groups and their electronic effects.

In DMSO-d₆, the carbon signals have been reported at δ values of 110.00, 128.16, 131.65, 145.25, and 150.04 ppm. semanticscholar.org The carbon atom bonded to the oxygen (C2) is expected to be the most deshielded, appearing at the highest chemical shift, while the carbons attached to the amino group (C5) and those influenced by the ring nitrogen also show characteristic shifts. Precise assignment requires advanced NMR techniques, but these values confirm the five unique carbon environments in the heterocyclic ring.

| Carbon Position | Chemical Shift (δ) [ppm] |

|---|---|

| Pyridine Ring Carbons | 110.00 |

| 128.16 | |

| 131.65 | |

| 145.25 | |

| 150.04 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within the molecule, offering valuable information on its conjugation system and tautomeric state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy is an exceptionally useful tool for studying the tautomeric equilibrium of this compound because the hydroxypyridine and pyridone forms possess different chromophoric systems, leading to distinct absorption spectra. semanticscholar.orgumich.edu The position of the absorption maximum (λmax) is sensitive to both the substituent on the pyridine ring and the polarity of the solvent. wikipedia.orgrsc.org

The parent compound, 2-pyridone, shows absorption maxima at approximately 226 nm and 298 nm in methanol. wikipedia.org The introduction of the electron-donating amino group at the C5 position is expected to act as an auxochrome, causing a bathochromic (red) shift to longer wavelengths.

The tautomeric equilibrium is significantly influenced by the solvent. wikipedia.org Polar solvents tend to stabilize the more polar 2-pyridinone tautomer, while non-polar solvents favor the 2-hydroxypyridine form. wikipedia.orgnih.gov Consequently, the UV-Vis spectrum of this compound will change depending on the solvent used, allowing for the quantitative determination of the amounts of each tautomer present in the solution. semanticscholar.orgumich.edu For instance, studies on the related 2-hydroxy-5-nitropyridine (B147068) show a distinct absorption maximum at 342 nm in DMSO, which is attributed to the anionic form of the molecule, highlighting the sensitivity of the electronic transitions to both substituents and the chemical environment. semanticscholar.org While specific λmax values for this compound are not detailed in the available literature, the principles established for substituted 2-hydroxypyridines confirm that UV-Vis spectroscopy is a primary method for investigating its electronic structure and tautomerism. researchgate.netsemanticscholar.orgumich.edu

Fluorescence Spectroscopy for Photophysical Characterization

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules like this compound. The study of related aminopyridine compounds reveals that their fluorescence characteristics are sensitive to their environment. acs.org For instance, the photophysical properties of various aminopyridines have been explored to understand processes like intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT). nih.gov

In a study of a related compound, 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c), researchers observed both normal and tautomer emissions in different solvents, which is indicative of an ESIPT process. nih.gov This is in contrast to similar molecules without the hydroxyl group, which primarily exhibit twisted intramolecular charge transfer (TICT) emission. nih.gov While specific fluorescence data for this compound is not detailed in the provided search results, the study of analogous compounds suggests that the presence of both amino and hydroxyl groups on the pyridine ring would likely lead to interesting and complex photophysical behavior, including the potential for ESIPT. Further research focusing directly on this compound would be necessary to fully characterize its fluorescence properties.

| Compound Family | Observed Photophysical Process | Reference |

| Aminopyridines | Intramolecular Charge Transfer (ICT) | acs.org |

| 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine | Excited-State Intramolecular Proton Transfer (ESIPT) | nih.gov |

Mass Spectrometry Techniques

Mass spectrometry, often coupled with chromatographic separation, provides highly sensitive and selective methods for the analysis of this compound, especially in complex matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of non-volatile compounds like aminopyridines. chromatographyonline.com It is particularly valuable for identifying and quantifying these compounds, which can be present as trace-level impurities in pharmaceutical substances. researchgate.net A generic LC-MS method has been developed for the analysis of arylamines and aminopyridines as potential genotoxic impurities (PGIs). researchgate.net This method involves analyzing a concentrated solution of the pharmaceutical compound using a single quadrupole mass spectrometer in selected ion monitoring (SIM) mode. researchgate.net

| Analytical Challenge | HPLC-MS Solution | Key Benefit |

| Trace-level quantification | LC-MS in Selected Ion Monitoring (SIM) mode | High sensitivity and selectivity |

| Poor chromatographic retention | In-situ derivatization (e.g., with hexylchloroformate) | Improved retention and higher molecular weight for specific detection |

| Identification of metabolites | Mass shift analysis | Confirmation of biotransformation reactions |

While less volatile compounds are typically analyzed by LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful alternative, especially when combined with derivatization. chromatographyonline.com For compounds that are not directly amenable to GC analysis due to low volatility or high polarity, in-situ derivatization can convert them into more volatile and stable derivatives. chromatographyonline.comscience.gov This technique is particularly useful for analyzing trace-level impurities. chromatographyonline.com

Derivatization reagents like silylating agents (e.g., MTBSTFA) or acylating agents (e.g., acetic anhydride) are commonly used to replace active hydrogens on amino and hydroxyl groups, making the compounds suitable for GC analysis. americanpharmaceuticalreview.commdpi.com For example, a reliable GC-MS method with in-situ derivatization using acetic anhydride (B1165640) has been developed for the quantification of unstable oxidative hair dye ingredients, which include aminophenol and phenylenediamine derivatives. mdpi.com This approach prevents chemical reactions between the analytes and ensures accurate quantification. mdpi.com The resulting derivatives often produce characteristic fragment ions in the mass spectrometer, which aids in their identification and confirmation. mdpi.com

| Derivatization Approach | Purpose | Applicability |

| Silylation (e.g., with MTBSTFA) | Increases volatility and stability for GC analysis. | Suitable for compounds with active hydrogens like amino and hydroxyl groups. |

| Acylation (e.g., with acetic anhydride) | Stabilizes reactive compounds and improves chromatographic properties. | Effective for analyzing unstable compounds like hair dye ingredients. mdpi.com |

| In-situ derivatization | Simplifies sample preparation and allows for analysis of non-volatile compounds by GC-MS. | Useful for trace analysis of impurities in various matrices. chromatographyonline.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Mixture Analysis

Advanced Spectroscopic Probes

Advanced spectroscopic techniques provide deeper insights into the fundamental properties of molecules, such as their electronic structure and tautomeric forms.

Photoelectron spectroscopy (PES), including both Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), is a powerful technique for investigating the electronic structure and tautomeric equilibrium of molecules in the gas phase. aip.org The 2-hydroxypyridine/2-pyridone tautomeric system, a model for nucleobases, has been extensively studied using these methods. researchgate.netresearchgate.net

Gas-phase studies using PES have been instrumental in determining the relative stability of tautomers. arxiv.orgacs.org For the parent 2-hydroxypyridine/2-pyridone system, the hydroxy (enol) tautomer is found to be more stable in the gas phase. mdpi.com XPS provides information on core-level binding energies, which are sensitive to the chemical environment of an atom. aip.orgdiva-portal.org For instance, the C1s and N1s binding energies can distinguish between the C-OH/C=O and N-H/N=C environments in the two tautomers. aip.orgresearchgate.net Computational studies often complement experimental PES data to aid in the assignment of spectral features and to understand the influence of substituents on the tautomeric equilibrium. aip.org These studies have shown that the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), differs significantly between tautomers. mdpi.com

| Spectroscopic Technique | Information Obtained | Key Findings for Hydroxypyridine Systems |

| UPS (Ultraviolet Photoelectron Spectroscopy) | Valence electron binding energies | Determination of ionization energies and characterization of molecular orbitals. |

| XPS (X-ray Photoelectron Spectroscopy) | Core-level electron binding energies | Distinguishing between tautomers based on chemical shifts in C1s and N1s spectra. aip.orgresearchgate.net |

| Combined PES and Computational Studies | Detailed electronic structure and tautomeric equilibrium | Elucidation of the dominant tautomer in the gas phase and the influence of substituents. acs.org |

Applications and Advanced Research Trajectories of 5 Amino 2 Hydroxypyridine Scaffolds

Applications in Medicinal Chemistry and Pharmaceutical Development

The inherent properties of the 5-amino-2-hydroxypyridine core, which exists in tautomeric equilibrium with 5-aminopyridin-2(1H)-one, make it an attractive building block for the synthesis of novel therapeutic agents. mdpi.comirb.hr Its structure is a key component in numerous bioactive molecules and serves as a precursor for a diverse array of pharmaceutical compounds. bohrium.com

The pyridone core, of which this compound is a key example, is considered a "privileged scaffold" in drug design. frontiersin.orgresearchgate.net This is due to its ability to mimic peptide bonds, act as a bioisostere for other cyclic structures like phenyl and pyridine (B92270) rings, and improve physicochemical properties such as aqueous solubility and metabolic stability. ekb.egrsc.org The pyridone ring system is neutral and less lipophilic than pyridine, which can help reduce off-target activities. researchgate.net

The versatility of the pyridone scaffold allows for the manipulation of its properties through various synthetic modifications, making it a valuable tool in fragment-based drug design and for creating kinase hinge-binding motifs. frontiersin.org A number of FDA-approved drugs contain the 2-pyridone structure, highlighting its significance in pharmaceutical development. ekb.egresearchgate.net The ability to derivatize the scaffold at multiple positions allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SARs). frontiersin.org

The this compound scaffold has been instrumental in the development of a wide array of therapeutic agents with diverse pharmacological activities.

Derivatives of this compound have shown significant promise as antimicrobial and antifungal agents. dovepress.comresearchgate.net The substitution pattern on the pyridone ring plays a crucial role in determining the antimicrobial spectrum and potency. For instance, the introduction of thioureido and sulfonamido groups has been shown to contribute to chemotherapeutic activity. tandfonline.com

One study reported the synthesis of novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. dovepress.com Several of these compounds exhibited notable antifungal and antibacterial activity. Specifically, compounds with a triazolo[1,5-a]pyridine-6-carbonitrile core demonstrated significant inhibition zones against Candida albicans. dovepress.com Another study highlighted that thioureido derivatives of hydroxypyridone, particularly one with a 4-F-C6H4 substituent, showed a broad spectrum of antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli and C. albicans. tandfonline.com Cyclization of the thioureido group into a thiazolidine (B150603) derivative led to a remarkable enhancement of antimicrobial activity. tandfonline.com

Below is a table summarizing the antimicrobial activity of selected this compound derivatives.

| Compound/Derivative | Target Organism | Activity | Reference |

| 5f (R = 4-F-C6H4) | S. aureus | MIC: 12.5 µg/mL | tandfonline.com |

| 5f (R = 4-F-C6H4) | E. coli | MIC: 25 µg/mL | tandfonline.com |

| 5f (R = 4-F-C6H4) | C. albicans | MIC: 25 µg/mL | tandfonline.com |

| 6a (Y = H) | S. aureus | Two-fold increase vs. parent compound | tandfonline.com |

| 6b (Y = F) | S. aureus | MIC: 6.25 µg/mL (equipotent to Ampicillin) | tandfonline.com |

| 15c | C. albicans | Inhibition zone: 20 mm (1 mg/mL) | dovepress.com |

| PYR | C. albicans | MIC: 12.5 µg/mL | nih.gov |

The this compound scaffold is a key constituent in the development of novel anticancer agents. frontiersin.orgresearchgate.net Derivatives have been shown to exhibit potent antiproliferative activity against various human tumor cell lines by targeting a range of mechanisms, including protein tyrosine kinases and histone deacetylases. frontiersin.org

For example, a series of pyridinone–quinazoline derivatives displayed significant inhibition (over 70%) against MCF-7, HeLa, and HepG2 cancer cell lines, with IC50 values ranging from 9 to 15 µM. frontiersin.org In another study, novel tetracyclic imidazo[4,5-b]pyridine derivatives showed pronounced cytostatic effects, with some regioisomers exhibiting IC50 values in the nanomolar range (0.3–0.9 µM) against HCT116 and MCF-7 cells. irb.hr The position of the nitrogen atom in the pyridine ring was found to have a significant impact on the antiproliferative activity. irb.hr Furthermore, certain pyridine derivatives have demonstrated potent growth inhibition with low IC50 values (1.7–2.97 μM) across different cancer cell lines. rsc.org

The table below presents data on the anticancer activity of selected compounds incorporating the pyridine scaffold.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Pyridinone–quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 µM | frontiersin.org |

| Tetracyclic imidazo[4,5-b]pyridine (regioisomer 6, 7, 9) | HCT116, MCF-7 | 0.3 - 0.9 µM | irb.hr |

| 36t | PC-3, HGC-27, HeLa | 2.11 - 2.53 µM | rsc.org |

| 49j | MDA-MB-231 | 0.95 µM | rsc.org |

| 49j | MCF-7 | 0.021 µM | rsc.org |

| 49j | A549 | 0.091 µM | rsc.org |

| 49j | DU-145 | 0.24 µM | rsc.org |

| Compound 20 (Hsp90 inhibitor) | MCF-7 | 50 nM | orientjchem.org |

| Compound 20 (Hsp90 inhibitor) | HT29 | 60 nM | orientjchem.org |

| Compound 20 (Hsp90 inhibitor) | SKBR-3 | 20 nM | orientjchem.org |

| Compound 20 (Hsp90 inhibitor) | BT474 | 30 nM | orientjchem.org |

Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. researchgate.netdrugbank.com A study on N-substituted aminohydroxypyridines identified a compound with potent non-opioid antinociceptive activity and moderate anti-inflammatory properties. nih.gov Specifically, 3-[2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl]amino-2-hydroxypyridine (compound 10a) showed ED50 values of 0.4 mg/kg in the phenylquinone writhing test in mice and 0.5 mg/kg in the acetic acid writhing test in rats. nih.gov

Other research has focused on indole-bearing pyridine derivatives, which have demonstrated remarkable anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin. tandfonline.com Certain dihydropyridine (B1217469) derivatives also exhibited significantly higher analgesic activity compared to aspirin. tandfonline.com

The following table summarizes the anti-inflammatory and analgesic activity of selected pyridine derivatives.

| Compound/Derivative | Test Model | Activity | Reference |

| Compound 10a | Phenylquinone writhing (mouse) | ED50: 0.4 mg/kg | nih.gov |

| Compound 10a | Acetic acid writhing (rat) | ED50: 0.5 mg/kg | nih.gov |

| Indolyl pyridines (67-68) | Rat-paw edema | Higher activity than indomethacin | tandfonline.com |

| Dihydropyridines (68-70) | Analgesic test | Higher activity than aspirin | tandfonline.com |

| Compound 76 | ROS-inhibitory activity | IC50: 1.42 µg/mL | tandfonline.com |

The pyridone scaffold is a known component in compounds with antimalarial and antiviral properties. dovepress.comnih.gov N-substituted amino-2-pyridones are known to possess antimalarial activities. dovepress.com Research into 3-hydroxypyridin-4-one derivatives has identified them as a new class of antimalarial drugs that function through β-hematin inhibition. biomedgrid.com The geometry and substitutions on the pyridinone ring are critical for their interaction with the heme target. biomedgrid.com

In the realm of antiviral research, pyridinone scaffolds have shown high potency against HIV-1, including drug-resistant strains. frontiersin.org Derivatives have also been explored for their activity against other viruses. For instance, a 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one was identified as a modest inhibitor of Hepatitis B Virus (HBV) DNA replication. frontiersin.org Additionally, isothiazolopyridine derivatives have been developed as potent inhibitors of cyclin G-associated kinase (GAK), showing activity against viruses such as dengue. tandfonline.com

The table below includes data on the antiviral activity of some pyridine-based compounds.

| Compound/Derivative | Virus | Target/Activity | Reference |

| 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one (67) | Hepatitis B Virus (HBV) | Modest inhibitor of HBV-DNA replication | frontiersin.org |

| Pyridin-2(1H)-ones | HIV-1 | Potent NNRTIs | frontiersin.org |

| Isothiazolopyridine (65) | Dengue | GAK affinity (IC50) = 0.124 µM | tandfonline.com |

| 2-Cyano-5-hydroxypyridine derivative | Hepatitis B Virus (HBV) | EC50 = 0.33 µM |

Development of Novel Therapeutic Agents and Their Derivatives

Agents for Neurological Disorders (e.g., Alzheimer's β-peptide aggregation inhibitors, neurite outgrowth promotion)

The this compound core structure is a key component in the development of therapeutic agents for neurological disorders. chemimpex.comsmolecule.com Its derivatives are being investigated for their potential to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. smolecule.com Furthermore, research has explored the role of compounds derived from this scaffold in promoting neurite outgrowth, a crucial process for neuronal development and regeneration. lookchem.com The ability of these compounds to interact with specific biological pathways in the central nervous system makes them promising candidates for the treatment of various neurodegenerative diseases. chemimpex.com For instance, 3-Amino-5-bromo-2-hydroxypyridine has been identified as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. chemimpex.com

Inhibitors of Specific Biological Targets (e.g., c-Met, Histone Deacetylase (HDAC), Isocitrate Dehydrogenase (IDH), WDR5-MLL1 interaction, Glutamine Synthetase)